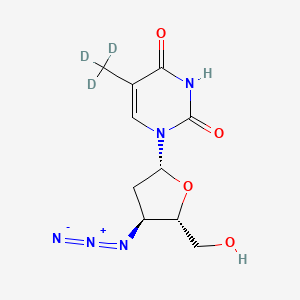
4,4-Difluoro-1-(2-iodobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(2-iodobenzyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Méthodes De Préparation
The synthesis of 4,4-Difluoro-1-(2-iodobenzyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4,4-Difluoro-1-(2-iodobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4-Difluoro-1-(2-iodobenzyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of fluorinated analogs of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their enhanced biological activity and metabolic stability.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(2-iodobenzyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins, while the iodo group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
4,4-Difluoro-1-(2-iodobenzyl)piperidine can be compared with other similar compounds such as:
4,4-Difluoropiperidine: Lacks the iodo group, making it less versatile in substitution reactions.
4,4-Difluoro-1-(2-bromobenzyl)piperidine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
4,4-Difluoro-1-(2-chlorobenzyl)piperidine: Contains a chlorine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H14F2IN |
|---|---|
Poids moléculaire |
337.15 g/mol |
Nom IUPAC |
4,4-difluoro-1-[(2-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F2IN/c13-12(14)5-7-16(8-6-12)9-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
Clé InChI |
IWAFLIGHQMWQCY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)








![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)


